molecular formula C26H52O B12591220 Pentacosanal, 15-methyl-, (15S)- CAS No. 647024-95-1

Pentacosanal, 15-methyl-, (15S)-

Cat. No.: B12591220
CAS No.: 647024-95-1
M. Wt: 380.7 g/mol
InChI Key: IDRMCJLREBVOCO-SANMLTNESA-N
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Description

Pentacosanal, 15-methyl-, (15S)- is a long-chain aldehyde with the molecular formula C26H52O It is a derivative of pentacosanal, characterized by the presence of a methyl group at the 15th carbon position in the (15S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacosanal, 15-methyl-, (15S)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain fatty acid or alcohol.

    Oxidation: The fatty acid or alcohol undergoes oxidation to form the corresponding aldehyde.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Pentacosanal, 15-methyl-, (15S)- may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors and advanced purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pentacosanal, 15-methyl-, (15S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Phosphorus tribromide, thionyl chloride, and other halogenating agents.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentacosanal, 15-methyl-, (15S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Pentacosanal, 15-methyl-, (15S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as fatty acid synthase and lipoxygenase.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pentacosanal: The parent compound without the methyl group at the 15th position.

    Hexacosanal: A similar long-chain aldehyde with one additional carbon atom.

    Tetracosanal: A similar long-chain aldehyde with one fewer carbon atom.

Uniqueness

Pentacosanal, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the (15S) configuration, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Pentacosanal, 15-methyl-, (15S)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

647024-95-1

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

(15S)-15-methylpentacosanal

InChI

InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m0/s1

InChI Key

IDRMCJLREBVOCO-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O

Origin of Product

United States

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